molecular formula C9H9N5O3S B12600782 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- CAS No. 878407-84-2

1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-

Cat. No.: B12600782
CAS No.: 878407-84-2
M. Wt: 267.27 g/mol
InChI Key: QWJPBSUBPPPOFK-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- typically involves the reaction of appropriate nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in an aqueous environment or using organic solvents like dimethylformamide (DMF) under microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF under microwave irradiation.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of microbial growth and modulation of biochemical pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy and methylthio groups enhances its versatility in chemical synthesis and potential biological activity.

Properties

CAS No.

878407-84-2

Molecular Formula

C9H9N5O3S

Molecular Weight

267.27 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole

InChI

InChI=1S/C9H9N5O3S/c1-18-6-13-9(10-11-12-13)17-8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3

InChI Key

QWJPBSUBPPPOFK-UHFFFAOYSA-N

Canonical SMILES

CSCN1C(=NN=N1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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